molecular formula C20H18O8 B13909235 (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid

(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid

Katalognummer: B13909235
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: RWTCUUBYTCXFRD-UIVXKWKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of benzoyloxy groups and a methoxy group attached to a tetrahydrofuran ring, which is further connected to a carboxylic acid group. Its stereochemistry is defined by the specific spatial arrangement of its atoms, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective benzoylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .

Wissenschaftliche Forschungsanwendungen

(2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,3S,4R,5R)-3,4-Bis(benzoyloxy)-5-methoxytetrahydrofuran-2-carboxylic Acid apart from similar compounds is its specific stereochemistry and the presence of both benzoyloxy and methoxy groups.

Eigenschaften

Molekularformel

C20H18O8

Molekulargewicht

386.4 g/mol

IUPAC-Name

(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolane-2-carboxylic acid

InChI

InChI=1S/C20H18O8/c1-25-20-16(27-19(24)13-10-6-3-7-11-13)14(15(28-20)17(21)22)26-18(23)12-8-4-2-5-9-12/h2-11,14-16,20H,1H3,(H,21,22)/t14-,15+,16-,20-/m1/s1

InChI-Schlüssel

RWTCUUBYTCXFRD-UIVXKWKOSA-N

Isomerische SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Kanonische SMILES

COC1C(C(C(O1)C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.